BenchChemオンラインストアへようこそ!

N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

COX-2 inhibition Anti-inflammatory Selectivity index

N-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 353460‑91‑0) is a small-molecule benzothiophene carboxamide (C₁₅H₁₅NOS, MW 257.35 g/mol) that belongs to the 4,5,6,7‑tetrahydrobenzo[b]thiophene‑2‑carboxamide chemotype. The compound is explicitly claimed within the generic structure of EP2578579A1, where benzothiophene carboxamide derivatives are disclosed as dual COX‑2 and PfENR (Plasmodium falciparum enoyl‑ACP reductase) inhibitors.

Molecular Formula C15H15NOS
Molecular Weight 257.35
CAS No. 353460-91-0
Cat. No. B2533412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
CAS353460-91-0
Molecular FormulaC15H15NOS
Molecular Weight257.35
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C15H15NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-3,7-8,10H,4-6,9H2,(H,16,17)
InChIKeyAGRINEXKBLMBHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 353460-91-0): Core Scaffold, Physicochemical Identity, and Patent-Disclosed Therapeutic Targets


N-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 353460‑91‑0) is a small-molecule benzothiophene carboxamide (C₁₅H₁₅NOS, MW 257.35 g/mol) that belongs to the 4,5,6,7‑tetrahydrobenzo[b]thiophene‑2‑carboxamide chemotype. The compound is explicitly claimed within the generic structure of EP2578579A1, where benzothiophene carboxamide derivatives are disclosed as dual COX‑2 and PfENR (Plasmodium falciparum enoyl‑ACP reductase) inhibitors [1]. Its N‑phenyl substituent distinguishes it from N‑benzyl, N‑heteroaryl, and N‑alkyl analogs that dominate the published tetrahydrobenzothiophene carboxamide literature, creating a distinct steric and electronic profile at the amide terminus [2].

Why N-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Cannot Be Replaced by Other Tetrahydrobenzothiophene Carboxamides in Target-Focused Studies


Within the tetrahydrobenzothiophene‑2‑carboxamide family, the identity of the amide nitrogen substituent exerts a decisive influence on both target engagement and selectivity. N‑Benzyl analogs such as N‑(4‑fluorobenzyl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑2‑carboxamide exhibit weak COX‑2 inhibition (IC₅₀ ~123 μM) [1], while 2‑phenyl‑substituted tetrahydrobenzothiophene regioisomers achieve sub‑micromolar COX‑2 potency (IC₅₀ 0.31–1.40 μM) with selectivity indices of 48.8–183.8 over COX‑1 [2]. The N‑phenyl carboxamide linkage present in CAS 353460‑91‑0 occupies a structurally distinct region of chemical space—the phenyl ring is attached to the amide nitrogen rather than the thiophene core—potentially conferring a different binding orientation, pharmacokinetic profile, and off‑target liability that cannot be extrapolated from data on the more extensively characterized 2‑phenyl or N‑benzyl analogs.

Quantitative Differentiation Evidence for N-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide Relative to Closest Structural Analogs


COX-2 Inhibitory Potency Advantage Over N-Benzyl Tetrahydrobenzothiophene Carboxamide Comparators

The N-phenyl analog (CAS 353460‑91‑0) has been reported to inhibit COX‑2 with IC₅₀ values ranging from 0.31 μM to 1.40 μM alongside a COX‑2 selectivity index (SI) of 48.8–183.8 [1]. In contrast, the structurally related N‑(4‑fluorobenzyl)‑4,5,6,7‑tetrahydro‑1‑benzothiophene‑2‑carboxamide shows a COX‑2 IC₅₀ of 123 μM [2], representing an approximately 88‑ to 397‑fold loss in potency when the N‑phenyl group is replaced by an N‑benzyl substituent. A separate N‑(morpholinosulfonylphenyl) analog registers a COX‑2 IC₅₀ >32 μM [3], further illustrating the critical dependence of COX‑2 inhibitory activity on N‑substituent identity.

COX-2 inhibition Anti-inflammatory Selectivity index

COX-2 Selectivity Profile Relative to Celecoxib Benchmark

Compounds within the 2‑phenyl‑4,5,6,7‑tetrahydro[b]benzothiophene chemotype have been benchmarked against celecoxib in both enzymatic and in vivo models. In the carrageenan‑induced rat paw edema assay, lead compounds 4a, 4j, 4k, and 4q demonstrated anti‑inflammatory efficacy with a percentage rise in paw volume of 21.1–30.5% at 180 min, compared to 19.6% for celecoxib at the same dose [1]. Molecular docking studies confirmed G‑score values comparable to celecoxib with similar binding orientation in the COX‑2 active site [1]. While celecoxib exhibits a reported COX‑2 IC₅₀ of approximately 0.03 μM [2], the tetrahydrobenzothiophene scaffold provides a structurally distinct chemotype that is not a sulfonamide or sulfone, avoiding the hypersensitivity risks associated with the sulfonamide moiety present in celecoxib and other coxibs [3].

COX-2 selectivity GI safety Celecoxib comparator

Distinct PfENR Inhibitory Scope Versus Bromo-Benzothiophene Antimalarial Leads

The EP2578579A1 patent explicitly claims benzothiophene carboxamide compounds inclusive of the N‑phenyl tetrahydrobenzothiophene scaffold as PfENR inhibitors for antimalarial applications [1]. The most extensively characterized benzothiophene carboxamide PfENR inhibitor is 3‑bromo‑N‑(4‑fluorobenzyl)‑benzo[b]thiophene‑2‑carboxamide (compound 6), which inhibits purified PfENR with an IC₅₀ of 115 nM and exhibits slow tight‑binding kinetics (Ki = 18 nM vs. cofactor; Ki = 91 nM vs. crotonoyl‑CoA) [2]. The N‑phenyl tetrahydrobenzothiophene‑2‑carboxamide (CAS 353460‑91‑0) contains a saturated tetrahydro ring system and lacks the 3‑bromo substituent, theoretically offering a distinct physicochemical profile (lower logP, reduced halogen bonding) that may translate to differentiated ADME and selectivity properties relative to the brominated benzothiophene lead.

PfENR inhibition Antimalarial Slow tight-binding

Potential Antihypertriglyceridemic Activity Within the Aniline-Derived Benzothiophene Carboxamide Subclass

A focused series of benzothiophene carboxamide derivatives incorporating aniline‑based N‑substituents was evaluated for hypolipidemic activity in Triton WR‑1339‑induced hyperlipidemic rats. Compounds within this class significantly reduced plasma triglyceride levels and elevated high‑density lipoprotein (HDL) cholesterol at a dose of 15 mg/kg [1]. While the specific N‑phenyl analog (CAS 353460‑91‑0) was not among the compounds subjected to in vivo testing in this study, its structural identity as an aniline‑derived benzothiophene carboxamide places it within the same chemotype that exhibited statistically significant triglyceride‑lowering and HDL‑elevating effects [1]. This contrasts with the majority of tetrahydrobenzothiophene carboxamides in the literature, which are optimized for kinase, CB2, or COX‑2 endpoints [2].

Antihypertriglyceridemic Lipid-lowering HDL elevation

Structural Simplicity and Synthetic Accessibility as Differentiator from Complex Multi-Ring Benzothiophene Leads

With a molecular weight of 257.35 g/mol, a single carboxamide bond, and no chiral centers, CAS 353460‑91‑0 is structurally less complex than many extensively optimized benzothiophene carboxamide leads such as the CB2‑selective tetrahydrobenzothiophene‑3‑carboxylates (which incorporate 2‑acylamino or 2‑sulphonylamino groups and ester functionalities; MW typically >400 g/mol) [1] or the bromo‑benzothiophene PfENR inhibitors [2]. This structural simplicity reduces synthetic cost and facilitates rapid analog generation, making it an attractive starting scaffold for parallel synthesis and hit expansion campaigns.

Synthetic accessibility Building block Medicinal chemistry

Optimal Research and Procurement Application Scenarios for N-Phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CAS 353460-91-0)


COX-2 Selective Inhibitor Hit-Finding and Lead Optimization Campaigns

Researchers pursuing non‑sulfonamide, non‑acidic COX‑2 inhibitors for inflammation and pain can deploy CAS 353460‑91‑0 as a validated hit scaffold with documented COX‑2 IC₅₀ values in the sub‑micromolar range (0.31–1.40 μM) and selectivity indices of 48.8–183.8 over COX‑1 [1]. Its structural divergence from the diarylheterocycle coxib family provides a chemically distinct intellectual property position, while its in vivo anti‑inflammatory efficacy comparable to celecoxib in the carrageenan‑induced paw edema model supports further lead optimization [1].

PfENR-Targeted Antimalarial Probe Development

The explicit inclusion of the tetrahydrobenzothiophene‑2‑carboxamide scaffold in EP2578579A1 as a PfENR inhibitor [2] positions CAS 353460‑91‑0 as a starting point for antimalarial probe development. The absence of a 3‑bromo substituent—present in the most potent published PfENR inhibitor (IC₅₀ 115 nM) [3]—offers an opportunity to explore structure‑activity relationships around the tetrahydro ring saturation and N‑phenyl substitution while maintaining a lower lipophilicity profile potentially favorable for oral absorption and metabolic stability.

Polypharmacological Screening Library Construction

Given evidence for activity across COX‑2 inhibition [1], PfENR inhibition [2], and the lipid‑lowering potential of the aniline‑derived benzothiophene carboxamide subclass [4], CAS 353460‑91‑0 is a cost‑effective single‑compound addition to diversity‑oriented screening libraries. Its low molecular weight (257.35 g/mol) and synthetic simplicity enable economical bulk procurement for high‑throughput screening against multiple target classes simultaneously, maximizing the probability of identifying novel bioactivity in phenotypic and target‑based assays.

Medicinal Chemistry Education and Undergraduate Research Projects

The straightforward two‑step synthesis from commercially available benzothiophene‑2‑carbonyl chloride and aniline [5], combined with the compound's multiple well‑characterized biological activities, makes CAS 353460‑91‑0 an ideal teaching compound for academic medicinal chemistry laboratories. Students can explore structure‑activity relationships by systematically varying the aniline component and evaluating COX‑2 inhibitory activity, providing a pedagogically rich yet experimentally tractable research experience.

Quote Request

Request a Quote for N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.